molecular formula C19H20F3N3OS B5201035 2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide

2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide

Cat. No. B5201035
M. Wt: 395.4 g/mol
InChI Key: CLOGDJJXYIPXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of various diseases.

Mechanism of Action

2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide selectively inhibits BTK activity by binding to the active site of the enzyme, thereby preventing downstream signaling pathways that promote cell proliferation and survival. It has been shown to be more potent than other BTK inhibitors such as ibrutinib and acalabrutinib.
Biochemical and Physiological Effects:
2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of B-cells in autoimmune disorders. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells, thereby reducing inflammation.

Advantages and Limitations for Lab Experiments

2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide has several advantages for lab experiments, including its high potency, selectivity, and oral bioavailability. However, its limitations include its short half-life and potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of 2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide. These include the investigation of its potential therapeutic applications in other diseases such as multiple sclerosis and rheumatoid arthritis, the development of more potent and selective BTK inhibitors, and the exploration of combination therapies with other drugs.
In conclusion, 2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research and development of 2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide may lead to the discovery of new treatments for diseases that currently have limited treatment options.

Synthesis Methods

The synthesis of 2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide involves a multi-step process that includes the reaction of 2-bromo-4-methylthiobenzamide with 1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinylamine in the presence of a palladium catalyst. The resulting product is then purified using various chromatography techniques to obtain the final product.

Scientific Research Applications

2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and toll-like receptor (TLR) in immune cells. Inhibition of BTK activity has been found to be effective in the treatment of B-cell malignancies and autoimmune disorders.

properties

IUPAC Name

2-methylsulfanyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3OS/c1-27-16-7-3-2-6-15(16)18(26)24-14-5-4-10-25(12-14)17-9-8-13(11-23-17)19(20,21)22/h2-3,6-9,11,14H,4-5,10,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOGDJJXYIPXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2CCCN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.